Fmoc-Homocit-OPfp
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Overview
Description
Fmoc-Homocit-OPfp: is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of homocitrulline, protected by a fluorenylmethyloxycarbonyl (Fmoc) group and activated with pentafluorophenyl (OPfp) ester. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Homocit-OPfp typically involves the following steps:
Protection of Homocitrulline: The amino group of homocitrulline is protected using the Fmoc group.
Activation with Pentafluorophenyl Ester: The Fmoc-protected homocitrulline is then activated by reacting with pentafluorophenyl chloroformate (OPfp-Cl) to form the pentafluorophenyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of homocitrulline are protected and activated using automated systems to ensure consistency and efficiency.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-Homocit-OPfp undergoes nucleophilic substitution reactions where the pentafluorophenyl ester is replaced by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to expose the free amino group for further reactions.
Common Reagents and Conditions:
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Deprotection Reagents: Piperidine in DMF is used for Fmoc deprotection.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Homocit-OPfp is extensively used in the synthesis of peptides, which are crucial for studying protein functions and interactions.
Biology:
Protein Engineering: Peptides synthesized using this compound are used in protein engineering to create proteins with novel functions.
Medicine:
Drug Development: Peptides synthesized using this compound are used in drug development, particularly in the design of peptide-based therapeutics.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Fmoc-Homocit-OSu: Another derivative of homocitrulline activated with N-hydroxysuccinimide (OSu) ester.
Fmoc-Homocit-OBt: A derivative activated with benzotriazole (OBt) ester.
Uniqueness:
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5N3O5/c29-20-21(30)23(32)25(24(33)22(20)31)41-26(37)19(11-5-6-12-35-27(34)38)36-28(39)40-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,36,39)(H3,34,35,38)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDWQZGOAZYFTG-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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